molecular formula C7H12O B13623585 3-Cyclobutylprop-2-en-1-ol CAS No. 409082-87-7

3-Cyclobutylprop-2-en-1-ol

Cat. No.: B13623585
CAS No.: 409082-87-7
M. Wt: 112.17 g/mol
InChI Key: QFPMLKPDYOHQAJ-GORDUTHDSA-N
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Description

3-Cyclobutylprop-2-en-1-ol is an unsaturated alcohol characterized by a cyclobutyl group attached to a propenol backbone. The cyclobutyl moiety introduces significant ring strain due to its four-membered structure, which can influence both reactivity and physicochemical properties. This compound’s conjugated enol system and strained cycloalkane substituent make it a candidate for studies in organic synthesis, particularly in reactions involving steric effects or ring-opening processes.

Properties

CAS No.

409082-87-7

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

(E)-3-cyclobutylprop-2-en-1-ol

InChI

InChI=1S/C7H12O/c8-6-2-5-7-3-1-4-7/h2,5,7-8H,1,3-4,6H2/b5-2+

InChI Key

QFPMLKPDYOHQAJ-GORDUTHDSA-N

Isomeric SMILES

C1CC(C1)/C=C/CO

Canonical SMILES

C1CC(C1)C=CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutylprop-2-en-1-ol can be achieved through several methods. One common approach involves the cyclization of acyl ketene dithioacetals, which can be efficiently converted into cyclobutyl derivatives . Another method involves the use of propargyl alcohol and paraformaldehyde in the presence of copper iodide and diisopropylamine, followed by a series of reactions including reflux and extraction .

Industrial Production Methods

Industrial production of 3-Cyclobutylprop-2-en-1-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutylprop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclobutyl ketones or aldehydes.

    Reduction: Formation of cyclobutyl alcohols.

    Substitution: Formation of cyclobutyl halides or other substituted derivatives.

Scientific Research Applications

3-Cyclobutylprop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclobutylprop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The pyrrolidinyl group introduces nitrogen, enabling hydrogen bonding and pharmaceutical relevance (e.g., drug-like solubility) .
  • The cyclopropyl group in 1-Cyclopropyl-3-butin-1-ol () has higher angle strain than cyclobutyl, which may increase reactivity in ring-opening reactions .

Physicochemical Properties

Available data for analogs () and inferred trends for the target compound:

Property 1-Cyclopropyl-3-butin-1-ol Expected Trends for 3-Cyclobutylprop-2-en-1-ol
Molar Mass (g/mol) 110.15 ~112–120 (similar hydrocarbon framework)
Density (g/cm³) 1.068 (predicted) Slightly higher (cyclobutyl’s compact structure)
Boiling Point (°C) 201.4 (predicted) Lower than cyclohexyl analogs (reduced mass)
pKa 14.16 (predicted) Lower than alkyne analogs (enol acidity)

Key Insights :

  • The triple bond in 1-Cyclopropyl-3-butin-1-ol reduces acidity (pKa ~14.16) compared to the target’s enol system, which likely has a lower pKa due to resonance stabilization of the conjugate base .
  • Cyclobutyl’s moderate ring strain may lower boiling points relative to bulkier cyclohexyl derivatives.

2-Bromo-3-cyclohexylprop-2-en-1-ol ()

  • Reactivity : Bromine acts as a leaving group, enabling nucleophilic substitution or elimination reactions. The cyclohexyl group provides steric bulk, slowing kinetics compared to cyclobutyl .
  • Applications: Potential intermediate in halogenated compound synthesis.

3-(Pyrrolidin-3-yl)prop-2-en-1-ol ()

  • Reactivity : The pyrrolidinyl group participates in hydrogen bonding and may undergo alkylation or serve as a chiral scaffold in drug synthesis .
  • Applications : Pharmaceutical research (e.g., kinase inhibitors or antimicrobial agents).

1-Cyclopropyl-3-butin-1-ol ()

  • Reactivity : The alkyne undergoes Huisgen cycloaddition (click chemistry), while the cyclopropyl ring may open under acidic conditions .
  • Applications : Polymer chemistry or agrochemical precursors.

3-Cyclobutylprop-2-en-1-ol (Inferred)

  • Reactivity: Cyclobutyl’s strain may facilitate ring-opening metathesis or Diels-Alder reactions. The enol group could engage in keto-enol tautomerism.
  • Applications : Conformationally restricted intermediates in medicinal chemistry or materials science.

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